Azaindole derivative 2
Description
Propriétés
Formule moléculaire |
C25H21F3N4O3 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
methyl 5-[[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H21F3N4O3/c1-14-6-7-19(31-23(33)15-4-3-5-18(8-15)25(26,27)28)10-17(14)12-29-20-9-16-11-21(24(34)35-2)32-22(16)30-13-20/h3-11,13,29H,12H2,1-2H3,(H,30,32)(H,31,33) |
Clé InChI |
QERVGYYPIGRNLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=CN=C4C(=C3)C=C(N4)C(=O)OC |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse des dérivés d’azaindole implique généralement la construction des cycles pyridine et pyrrole, suivie de leur fusion. Une autre approche consiste à utiliser des réactions de couplage de Suzuki, où des azaindoles halogénés sont couplés à des acides boroniques pour obtenir les dérivés souhaités .
Méthodes de production industrielle : La production industrielle de dérivés d’azaindole utilise souvent des voies de synthèse évolutives qui garantissent des rendements et une pureté élevés. Ces méthodes peuvent inclure la synthèse en écoulement continu et l’utilisation de réacteurs automatisés pour optimiser les conditions de réaction et minimiser les déchets .
Analyse Des Réactions Chimiques
Suzuki-Miyaura Coupling and Cyclization
The Suzuki-Miyaura reaction is a cornerstone for constructing azaindoles. For example, chloroamino-N-heterocycles undergo coupling with (2-ethoxyvinyl)borolane, followed by acetic acid-catalyzed cyclization to yield 1,3- or 1,3,6-substituted 7-azaindoles . Another approach involves palladium-catalyzed coupling of 2-amino-3-iodopyridine with alkynes, followed by C-N cyclization using 18-crown-6 to afford 2-substituted 7-azaindoles in good yields .
| Method | Key Steps | Yields | References |
|---|---|---|---|
| Suzuki-Miyaura + Cyclization | Coupling → Acetic acid cyclization | 75%–80% | |
| Pd-catalyzed coupling + C-N cyclization | Alkyne coupling → Crown-6-mediated cyclization | 60%–70% |
Sonogashira Coupling and C-N Cyclization
Sonogashira reactions are widely used for azaindole synthesis. Site-selective Pd-catalyzed coupling of 3,4-dibromopyridine with alkynes, followed by tandem C-N coupling and cyclization, yields 6-azaindoles . For example, 3,4-dibromopyridine reacts with phenylacetylene and amines to form 6-azaindoles via sequential coupling and cyclization .
| Method | Key Steps | Yields | References |
|---|---|---|---|
| Pd-catalyzed Sonogashira + C-N coupling | Alkyne coupling → Amination → Cyclization | 80%–90% |
Reductive Alkylation and Sonogashira-Indolization
A one-pot process combines reductive alkylation of o-chloroarylamines with copper-free Sonogashira alkynylation and base-mediated indolization. This method directly provides N-alkylazaindoles and indoles without isolation of intermediates .
Silver-Catalyzed Cyclization
Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines efficiently produces 7-azaindoles or indoles. This method avoids strong acid/base catalysts and requires hydrogen bonding between water and substrates for reactivity .
Methylenation via Microwave Irradiation
A catalyst-free method uses aqueous formaldehyde under microwave irradiation to methylenate N-methyl-7-azaindoles. Optimized conditions (120 °C, 15 min) achieve yields up to 80% .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Methylenation | Microwave, 120 °C, 50% w/w HCHO | 72%–80% |
Rhodium-Catalyzed Cascade Reactions
Rhodium(III)-catalyzed double C–H activation/cyclization of azaindoles with diazo compounds generates π-conjugated derivatives. This method enables rapid access to complex structures without isolating intermediates .
Research Findings and Efficiency
-
Diverse Substituents : Methods like Suzuki-Miyaura and Sonogashira enable the introduction of aryl, alkyne, and alkyl groups at specific positions (e.g., 2-, 5-, or 7-azaindoles) .
-
Yield Optimization : Microwave-assisted methylenation (80% yield) and silver-catalyzed cyclization (high yields) highlight efficient protocols.
-
Catalyst Flexibility : Pd-based catalysts dominate, but rhodium and silver offer alternatives for specialized transformations .
Applications De Recherche Scientifique
Azaindole derivative 2 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Acts as a kinase inhibitor, modulating various biological processes and pathways.
Industry: Employed in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
Le mécanisme d’action du dérivé d’azaindole 2 implique son interaction avec des cibles moléculaires spécifiques, principalement les protéines kinases. En se liant au site actif de ces kinases, le composé inhibe leur activité, ce qui conduit à la perturbation des voies de signalisation impliquées dans la prolifération et la survie cellulaires . Cette inhibition peut induire l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Comparaison Avec Des Composés Similaires
Comparison with Similar Azaindole Derivatives
Anti-Tuberculosis Agents
Azaindole derivative 2 outperforms or complements other DprE1 inhibitors in potency and selectivity:
Key Insight : The 1,4-azaindole scaffold in derivative 2 optimizes DprE1 binding while avoiding off-target effects seen in 7-azaindole-based kinase inhibitors.
Anti-Cancer Agents
This compound’s structural analogs show diverse mechanisms but differ in selectivity and resistance profiles:
Key Insight : While 7-azaindole derivatives dominate kinase targeting (e.g., PI3Kγ, CDKs), 1,4-azaindole derivative 2’s anti-TB specificity highlights isomer-dependent bioactivity.
Antiviral and Antimicrobial Agents
Azaindole derivatives vary widely in viral and microbial targeting:
Key Insight : The 7-azaindole isomer is critical for antiviral activity due to hydrogen-bond interactions with viral targets (e.g., PB2 cap-binding site).
Selectivity and Structural Insights
- Selectivity Challenges: Azaindole derivatives like those targeting amyloids show moderate selectivity over Aβ but none over tau, limiting neurological applications.
- SAR Trends: The azaindole core is essential for potency; substitutions (e.g., 5-amino in Trypanosoma inhibitors) often reduce activity. Reversibility (e.g., CM01/CM02’s tubulin binding) enhances therapeutic controllability. Electron-deficient azaindole units (e.g., derivative 4 in hypochlorite probes) improve detection limits by modulating phenolic acidity.
Table 1: Pharmacokinetic and Efficacy Profiles
| Property | This compound | CM01/CM02 | VX-787 |
|---|---|---|---|
| logD | <2 | ~3.5 (estimated) | N/A |
| Aqueous Solubility | >100 µM | Low | Moderate |
| In Vivo Model Efficacy | BALB/c TB model | Chicken xenograft | Murine influenza |
| Selectivity | High (DprE1) | Moderate (tubulin) | High (PB2) |
Q & A
Q. What experimental models are commonly used to evaluate the anti-proliferative effects of Azaindole derivative 2 in hepatocellular carcinoma (HCC)?
Methodological Answer: In vitro models typically employ HCC cell lines (e.g., HEPG2, SNU-398) treated with this compound at concentrations ranging from 2–20 μM. Proliferation is assessed via MTT assays or flow cytometry, with dose-dependent inhibition observed at ≥8 μM. Ki67 and PCNA expression levels are quantified via Western blot or immunofluorescence to confirm anti-proliferative effects . For in vivo validation, xenograft mouse models are used, with tumor volume measurements and post-treatment KIFC1 expression analysis via qPCR and immunohistochemistry .
Q. How is the mechanism of action (MOA) of this compound investigated in cancer research?
Methodological Answer: The MOA is studied through target validation assays. For example, KIFC1 (kinesin family member C1) knockdown via siRNA is performed to confirm its role in this compound-mediated proliferation inhibition. mRNA and protein expression levels of KIFC1 are measured using qPCR and Western blot in treated vs. untreated cells. Functional assays, such as microtubule polymerization tests, are combined with structural analyses (e.g., X-ray crystallography of derivative 2 bound to MAP4K1) to elucidate binding interactions .
Q. What statistical methods are recommended to validate the significance of this compound's effects in preclinical studies?
Methodological Answer: Data should be presented as mean ± SEM, with significance determined via Student’s t-test (for two groups) or ANOVA (for multiple groups). Dose-response curves are analyzed using nonlinear regression models (e.g., GraphPad Prism). For cell cycle analysis, flow cytometry data are quantified with software like FlowJo, and histograms are compared using Kolmogorov-Smirnov tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models or cell lines?
Methodological Answer: Contradictions may arise from differential target expression (e.g., KIFC1 levels vary between cell lines). To address this:
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
Methodological Answer: Structural optimization involves:
- Introducing solubilizing groups (e.g., PEGylation) to enhance bioavailability.
- Conducting metabolic stability assays in liver microsomes to identify vulnerable sites for modification.
- Performing in vivo PK studies in rodents, measuring plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS. Co-administration with cytochrome P450 inhibitors can assess metabolic pathways .
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this?
Methodological Answer: Derivative 2’s ability to bypass MDR is tested using resistant cell lines (e.g., P-gp overexpressing models). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) evaluates P-gp inhibition. Cell cycle analysis (G2/M arrest) and apoptosis assays (Annexin V/PI staining) confirm cytostatic effects independent of common resistance mechanisms. Comparative studies with taxanes or vinca alkaloids highlight mechanistic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
